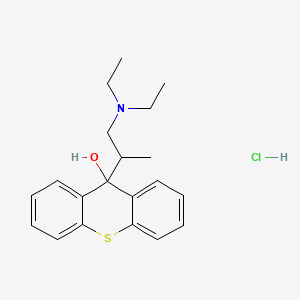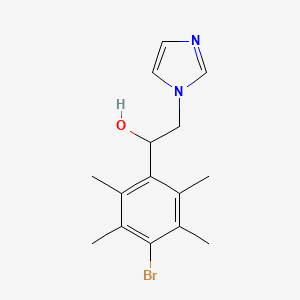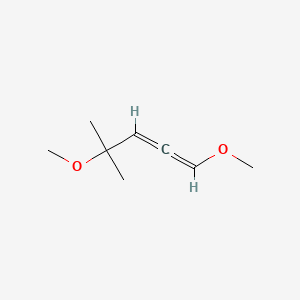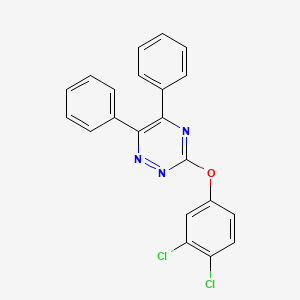
as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a dichlorophenoxy group and two phenyl groups attached to the triazine ring. Triazines are known for their diverse applications in agriculture, medicine, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with 3,4-dichlorophenol and diphenylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine ring or the dichlorophenoxy group, potentially leading to the formation of amines or phenols.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and phenols.
Substitution: Various substituted triazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: : In biological research, triazine derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: : Some triazine compounds have shown promise in the treatment of diseases such as cancer and malaria due to their ability to interfere with specific biological pathways.
Industry: : Triazines are used in the production of herbicides, dyes, and polymers. The unique properties of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- make it a valuable intermediate in the synthesis of these products.
Wirkmechanismus
The mechanism of action of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The dichlorophenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine core but different substituents.
Simazine: Another herbicide with a triazine ring, used for weed control.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.
Uniqueness
- The presence of the dichlorophenoxy group and two phenyl groups makes as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- unique in its chemical properties and potential applications. These substituents can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other triazine derivatives.
Eigenschaften
CAS-Nummer |
74417-16-6 |
|---|---|
Molekularformel |
C21H13Cl2N3O |
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
3-(3,4-dichlorophenoxy)-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C21H13Cl2N3O/c22-17-12-11-16(13-18(17)23)27-21-24-19(14-7-3-1-4-8-14)20(25-26-21)15-9-5-2-6-10-15/h1-13H |
InChI-Schlüssel |
NKXSDKJIFHLVQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)OC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


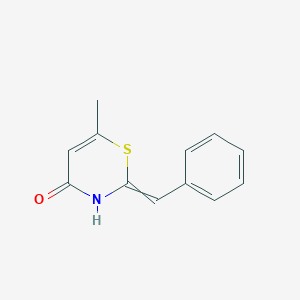
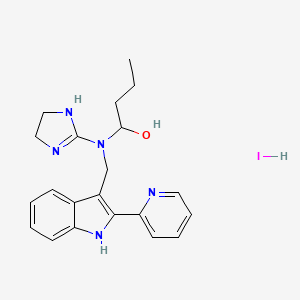
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
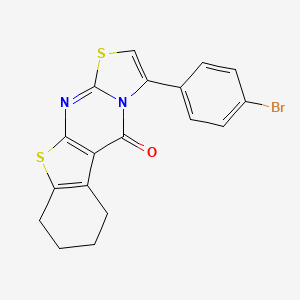
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)

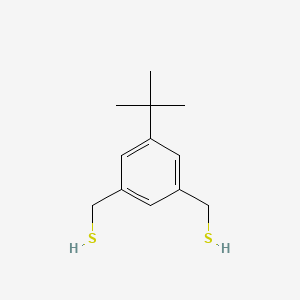
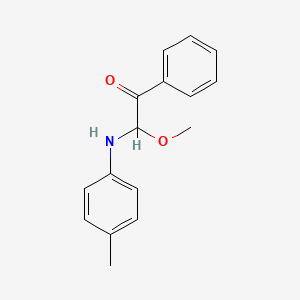
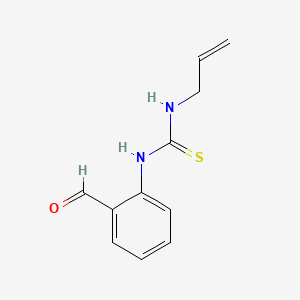
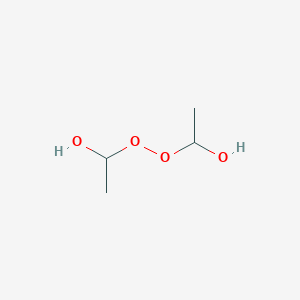
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
